Tert-butyl(2-methylbutyl)amine

概要

説明

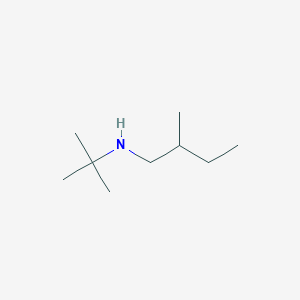

Tert-butyl(2-methylbutyl)amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a 2-methylbutylamine backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-methylbutyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the halide, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of phase-transfer catalysts to facilitate the reaction and ensure efficient mixing of reactants.

化学反応の分析

Types of Reactions: Tert-butyl(2-methylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halides and other electrophiles are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

Tert-butyl(2-methylbutyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of rifampicin , an antibiotic used to treat tuberculosis. The compound's ability to modify the pharmacokinetics of drugs enhances therapeutic efficacy .

Case Study: Rifampicin Synthesis

- Process : this compound is utilized in the synthesis of rifampicin through a series of reactions that include acylation and cyclization steps.

- Outcome : The resultant rifampicin demonstrates improved stability and bioavailability due to the structural modifications facilitated by this compound.

Agricultural Applications

The compound is also pivotal in developing agricultural chemicals, particularly pesticides and herbicides. Its derivatives are employed in creating effective agents against various pests and diseases affecting crops.

Notable Pesticides

- Terbacil : A herbicide derived from this compound, effective against weeds in various crops.

- Terbutryn : Another pesticide that utilizes this compound for enhanced activity against a broad spectrum of weeds.

Material Science Applications

In materials science, this compound is used as a rubber accelerator, which modifies the vulcanization process of rubber. This application is critical in producing durable rubber products used in automotive and industrial applications.

Rubber Vulcanization

- Accelerator Role : this compound acts as a catalyst that speeds up the cross-linking process during rubber production, resulting in improved elasticity and strength.

- Market Impact : The use of this amine in rubber manufacturing has led to enhanced performance characteristics in end products, contributing to its widespread adoption in the industry .

Research Insights

Recent studies have highlighted the unique properties of this compound when incorporated into clathrate hydrates. These hydrates exhibit remarkable stability and can preserve active species more effectively than traditional icy materials. Research indicates that gamma irradiation can alter the color and electronic properties of these hydrates, providing insights into their physicochemical behaviors .

作用機序

The mechanism of action of tert-butyl(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

類似化合物との比較

(2-Methylbutyl)amine: This compound is structurally similar but lacks the tert-butyl group, resulting in different reactivity and applications.

tert-Butylamine: This compound features a tert-butyl group but lacks the 2-methylbutyl backbone, leading to distinct chemical properties.

Uniqueness: Tert-butyl(2-methylbutyl)amine is unique due to the presence of both the tert-butyl and 2-methylbutyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research.

生物活性

Tert-butyl(2-methylbutyl)amine (TBMBA), a secondary amine, is gaining attention in the field of biological research due to its potential interactions with various biomolecules and its applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of TBMBA, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TBMBA is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 155.27 g/mol

- CAS Number : 160287-03-6

The compound features a tert-butyl group attached to a 2-methylbutylamine moiety, which influences its solubility and reactivity in biological systems.

The biological activity of TBMBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group allows for the formation of hydrogen bonds and ionic interactions, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition : TBMBA may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Pharmacological Properties

Research indicates that TBMBA exhibits a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that TBMBA has potential antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro studies have shown that TBMBA can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

| Activity Type | Effect Observed |

|---|---|

| Antimicrobial | Active against specific bacterial strains |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted by researchers at BenchChem explored the antimicrobial properties of TBMBA. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. -

Cytotoxicity in Cancer Research :

A recent investigation published in Scientific Reports highlighted the cytotoxic effects of TBMBA on various cancer cell lines. The study demonstrated that TBMBA induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors . -

Pharmacokinetics :

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of TBMBA. Current research indicates favorable absorption characteristics when administered orally, with a half-life conducive to therapeutic use .

特性

IUPAC Name |

N-tert-butyl-2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXCUHVJMOJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。